
2,3-Diphenyl-5,6,7,8-tetrahydro-1,6-naphthyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Diphenyl-5,6,7,8-tetrahydro-1,6-naphthyridine is a nitrogen-containing heterocyclic compound. It belongs to the class of 1,6-naphthyridines, which are known for their diverse biological activities and applications in medicinal chemistry . This compound features a fused-ring system with two phenyl groups attached at the 2 and 3 positions, making it a unique structure with potential pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Diphenyl-5,6,7,8-tetrahydro-1,6-naphthyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method is the intramolecular aza-Wittig reaction of azides derived from 1,2-amino azides and α,β-unsaturated ketones . This reaction is often carried out in the presence of a base such as potassium fluoride on basic alumina under microwave irradiation, which facilitates the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions, such as temperature and pressure, can enhance the yield and efficiency of the synthesis. Additionally, solvent-free reactions and the use of green chemistry principles can be employed to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
2,3-Diphenyl-5,6,7,8-tetrahydro-1,6-naphthyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthyridine derivatives.
Reduction: Reduction reactions can lead to the formation of saturated heterocycles.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the naphthyridine core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminium hydride is often used as a reducing agent.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines and thiols are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield naphthyridine oxides, while reduction can produce fully saturated naphthyridine derivatives .
Scientific Research Applications
2,3-Diphenyl-5,6,7,8-tetrahydro-1,6-naphthyridine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 2,3-Diphenyl-5,6,7,8-tetrahydro-1,6-naphthyridine involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity is attributed to its ability to inhibit certain enzymes and interfere with DNA replication in cancer cells . The compound may also interact with cellular receptors and proteins, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
1,5-Naphthyridine: Another nitrogen-containing heterocycle with similar biological activities.
1,8-Naphthyridine: Known for its antimicrobial and anticancer properties.
Quinoline: A structurally related compound with a wide range of pharmacological activities.
Uniqueness
2,3-Diphenyl-5,6,7,8-tetrahydro-1,6-naphthyridine is unique due to its specific substitution pattern and the presence of two phenyl groups, which contribute to its distinct biological activities and potential therapeutic applications .
Properties
CAS No. |
859214-69-0 |
|---|---|
Molecular Formula |
C20H18N2 |
Molecular Weight |
286.4 g/mol |
IUPAC Name |
2,3-diphenyl-5,6,7,8-tetrahydro-1,6-naphthyridine |
InChI |
InChI=1S/C20H18N2/c1-3-7-15(8-4-1)18-13-17-14-21-12-11-19(17)22-20(18)16-9-5-2-6-10-16/h1-10,13,21H,11-12,14H2 |
InChI Key |
DNWMKVFNLVAPAE-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC2=CC(=C(N=C21)C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


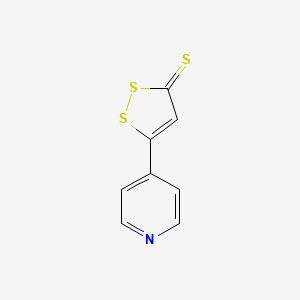
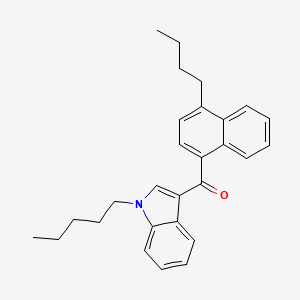


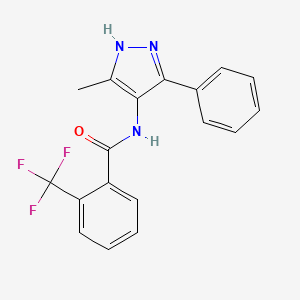

![2-(2-Methylpropyl)-1,6-dioxaspiro[4.5]dec-2-en-4-one](/img/structure/B14204194.png)
![1,3-Dibenzyl-7-methoxy-1H-pyrazolo[3,4-c]pyridine](/img/structure/B14204210.png)

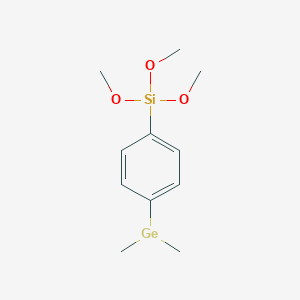
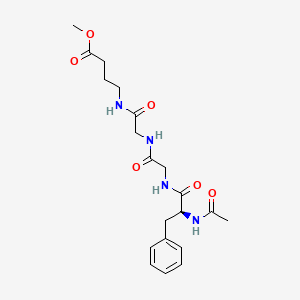
![1,5-Dioxa-3-silaspiro[2.3]hexane](/img/structure/B14204232.png)

![1-[4-(2,3-Difluoro-4-pentylphenyl)phenyl]-2,3-difluoro-4-pentylbenzene](/img/structure/B14204246.png)
